1-Cyclododecyl-3-mesityl-1H-imidazol-3-iumtetrafluoroborate
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Overview
Description
1-Cyclododecyl-3-mesityl-1H-imidazol-3-iumtetrafluoroborate is a chemical compound with the molecular formula C24H37BF4N2 and a molecular weight of 440.37 g/mol . This compound is part of the imidazolium family, which is known for its applications in various fields, including catalysis and materials science.
Preparation Methods
The synthesis of 1-Cyclododecyl-3-mesityl-1H-imidazol-3-iumtetrafluoroborate typically involves the reaction of 1-mesityl-3-cyclododecylimidazolium salt with tetrafluoroboric acid. The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions. The process involves deprotonation of the imidazolium salt using a strong base such as potassium ter-amylate in the presence of a solvent like toluene .
Chemical Reactions Analysis
1-Cyclododecyl-3-mesityl-1H-imidazol-3-iumtetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of imidazolium-based oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazolium derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halide salts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclododecyl-3-mesityl-1H-imidazol-3-iumtetrafluoroborate has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Materials Science: The compound is utilized in the synthesis of advanced materials, such as ionic liquids and metal-organic frameworks.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 1-Cyclododecyl-3-mesityl-1H-imidazol-3-iumtetrafluoroborate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The imidazolium cation can interact with various substrates, facilitating catalytic processes. The tetrafluoroborate anion plays a role in stabilizing the overall structure of the compound .
Comparison with Similar Compounds
Similar compounds to 1-Cyclododecyl-3-mesityl-1H-imidazol-3-iumtetrafluoroborate include other imidazolium salts such as:
- 1-Butyl-3-methylimidazolium tetrafluoroborate
- 1-Ethyl-3-methylimidazolium tetrafluoroborate
- 1-Hexyl-3-methylimidazolium tetrafluoroborate
Compared to these compounds, this compound has a bulkier cyclododecyl group, which can influence its solubility, stability, and reactivity. This uniqueness makes it suitable for specific applications where steric hindrance and hydrophobic interactions are crucial .
Properties
Molecular Formula |
C24H37BF4N2 |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
1-cyclododecyl-3-(2,4,6-trimethylphenyl)imidazol-1-ium;trifluoroborane;fluoride |
InChI |
InChI=1S/C24H37N2.BF3.FH/c1-20-17-21(2)24(22(3)18-20)26-16-15-25(19-26)23-13-11-9-7-5-4-6-8-10-12-14-23;2-1(3)4;/h15-19,23H,4-14H2,1-3H3;;1H/q+1;;/p-1 |
InChI Key |
QFKFOJYUUHBFNL-UHFFFAOYSA-M |
Canonical SMILES |
B(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3CCCCCCCCCCC3)C.[F-] |
Origin of Product |
United States |
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